d-Glycero-d-galacto-heptose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

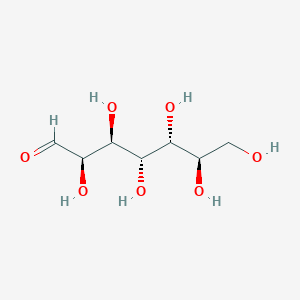

d-Glycero-d-galacto-heptose is a polyhydroxy aldehyde, also known as a sugar alcohol. This compound is characterized by its six hydroxyl groups and one aldehyde group, making it a highly reactive molecule. It is a derivative of heptose, a seven-carbon sugar, and is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of d-Glycero-d-galacto-heptose can be achieved through several methods. One common approach involves the oxidation of heptitol, a seven-carbon sugar alcohol, using mild oxidizing agents such as pyridinium chlorochromate or sodium periodate. The reaction is typically carried out in an aqueous medium at room temperature, ensuring the selective oxidation of the primary alcohol group to an aldehyde while preserving the hydroxyl groups.

Industrial Production Methods

Industrial production of this compound often involves biotechnological processes. Microbial fermentation using genetically engineered bacteria or yeast can be employed to produce this compound from renewable resources such as glucose or other carbohydrates. The fermentation process is followed by purification steps, including filtration, crystallization, and chromatography, to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

d-Glycero-d-galacto-heptose undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or nitric acid.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.

Major Products Formed

Oxidation: (2R,3S,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoic acid.

Reduction: (2R,3S,4S,5R,6R)-2,3,4,5,6,7-heptahydroxyheptane.

Substitution: Various esters or ethers depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Biosynthesis and Metabolic Pathways

The biosynthesis of d-glycero-d-galacto-heptose is integral to the formation of complex carbohydrates in various organisms, especially in the capsular polysaccharides of bacteria such as Campylobacter jejuni. Research indicates that all heptose variations are derived from GDP-d-glycero-α-d-manno-heptose through a series of enzymatic modifications. These modifications involve multiple enzymes, including C4-dehydrogenases and epimerases, which facilitate the production of novel GDP-activated heptoses .

Table 1: Key Enzymes Involved in Heptose Biosynthesis

| Enzyme | Function | Source |

|---|---|---|

| Cj1424 (GmhA) | Isomerization of d-sedoheptulose-7-phosphate | C. jejuni NCTC 11168 |

| Cj1425 (HddA) | Phosphorylation at C1 | C. jejuni NCTC 11168 |

| C4-reductases | Reduction of C4 | Various C. jejuni serotypes |

The successful synthesis of GDP-d-glycero-α-d-manno-heptose has been demonstrated using enzymes isolated from C. jejuni, which is crucial for further characterization of carbohydrate-modifying enzymes .

Structural Studies and Antigenicity

This compound is a significant component in the structural polysaccharides produced by certain bacteria, such as Eubacterium saburreum. The polysaccharide composed of this compound residues exhibits antigenic properties, making it relevant for vaccine development and immunological studies . Understanding the structural features of these polysaccharides can lead to advancements in vaccine design against pathogenic bacteria.

Research Applications in Plant Metabolism

Research has also identified this compound's role in plant metabolism, particularly concerning its presence in various plant species. Studies suggest that this sugar may participate in alternative metabolic pathways, such as the modified Calvin–Benson–Bassham pathway, which could enhance our understanding of carbohydrate metabolism in plants .

The applications of this compound continue to expand as researchers explore its potential in synthetic biology and pharmaceutical development. For instance, ongoing studies are investigating its use as a building block for novel glycoproteins and polysaccharides with specific biological activities.

Case Study: Vaccine Development

A notable case study involves the exploration of polysaccharides containing this compound for vaccine formulation against bacterial pathogens. The immunogenic properties observed in animal models suggest that these polysaccharides could serve as effective vaccine candidates, warranting further clinical evaluation.

Wirkmechanismus

The mechanism of action of d-Glycero-d-galacto-heptose involves its interaction with various molecular targets and pathways. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with proteins and enzymes, potentially inhibiting or modulating their activity. Additionally, its aldehyde group can react with nucleophiles, leading to the formation of Schiff bases or other adducts that can alter cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2R,3S,4S,5R,6R)-2,3,4,5,6-pentahydroxyhexanal: A six-carbon analog with similar reactivity but fewer hydroxyl groups.

(2R,3S,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoic acid: The oxidized form of d-Glycero-d-galacto-heptose.

(2R,3S,4S,5R,6R)-2,3,4,5,6,7-heptahydroxyheptane: The reduced form of this compound.

Uniqueness

This compound is unique due to its combination of six hydroxyl groups and one aldehyde group, which provides a high degree of reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions makes it a valuable compound in various fields of research and industry.

Eigenschaften

Molekularformel |

C7H14O7 |

|---|---|

Molekulargewicht |

210.18 g/mol |

IUPAC-Name |

(2R,3S,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal |

InChI |

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5+,6+,7+/m0/s1 |

InChI-Schlüssel |

YPZMPEPLWKRVLD-CQOGJGKDSA-N |

Isomerische SMILES |

C([C@H]([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O)O |

Kanonische SMILES |

C(C(C(C(C(C(C=O)O)O)O)O)O)O |

Synonyme |

glycero-galacto-heptose glycero-galacto-heptose, (D-glycero-L-galacto)-isome |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.